Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a naphthalene ring fused with an isoxazole ring, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For example, the cyclization of intermediates with hydroxylamine hydrochloride (NH₂OH·HCl) in refluxing methanol can yield isoxazole derivatives . Another method involves the use of alkynes and catalysts such as 18-crown-6, potassium carbonate (K₂CO₃), and p-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the selection of eco-friendly and cost-effective catalysts is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with similar structural features but different substituents.
7-methoxy-5-methyl-4,5-dihydronaphtho[2,1-d]isoxazole: A compound with a methoxy group instead of an isobutyl group.
Uniqueness
Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is unique due to its specific combination of functional groups and ring structures.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 7-(2-methylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C17H19NO3/c1-10(2)8-11-4-6-13-12(9-11)5-7-14-15(17(19)20-3)18-21-16(13)14/h4,6,9-10H,5,7-8H2,1-3H3 |
InChI Key |
JIWFAZCRLQGHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.